molecular formula C9H6BF3O2S B3169329 (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid CAS No. 936901-97-2

(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid

Cat. No.: B3169329
CAS No.: 936901-97-2
M. Wt: 246.02 g/mol
InChI Key: UMBJBSWXQQEIQK-UHFFFAOYSA-N
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Description

(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid is a chemical compound with the molecular formula C9H6BF3O2S and a molecular weight of 246.01 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzo[b]thiophene ring, which is further connected to a boronic acid group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid typically involves the following steps:

Comparison with Similar Compounds

(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

[7-(trifluoromethyl)-1-benzothiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3O2S/c11-9(12,13)6-3-1-2-5-4-7(10(14)15)16-8(5)6/h1-4,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBJBSWXQQEIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-trifluoromethyl-benzo[b]thiophene (0.52 g, 0.0026 mol) in THF (30 mL) at −78° C. was added 2.5 M of n-BuLi in hexane (1.4 mL). The reaction was then slowly warmed up to −30° C. over 30 min. and stirred at this temperature for 10 min prior to recooling to −78° C. and treatement with triisopropyl borate (0.7255 g, 0.0038 mol). The reaction was then slowly warmed up to 0° C. then was quenched with saturated ammonium chloride and the solvent removed in vacuo. To the residue was added aqueous sodium hydroxide (10 mL, 2N solution) followed by water (30 mL) then this mixture was extracted with DCM. The aqueous solution was acidified using dilute sulfuric acid (2N solution), filtered and the residue dried in vacua to yield 7-trifluoromethylbenzo[b]thiophen-2-boronic acid. 1H NMR (400 MHz, MeOD) δ ppm 7.55 (1 H, t, J=7.45 Hz), 7.75 (1 H, d, J=7.07 Hz), 8.02 (1 H, s) and 8.17 (1 H, d, J=7.83 Hz
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
0.7255 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid
Reactant of Route 2
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid
Reactant of Route 3
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(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid
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(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid
Reactant of Route 5
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid
Reactant of Route 6
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid

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